![molecular formula C12H14N4O3S B2717914 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1790196-51-8](/img/structure/B2717914.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, an imidazole ring, and a pyrazole ring. These types of compounds are often found in pharmaceuticals and could potentially have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection via the ethyl linker. The methanesulfonamide group would likely be added in the final step of the synthesis .Molecular Structure Analysis
The presence of multiple heterocyclic rings in this compound suggests that it could have interesting electronic properties. The furan, imidazole, and pyrazole rings all contain nitrogen and/or oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution, while the imidazole and pyrazole rings could act as nucleophiles in reactions with electrophiles .Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the search for new antibacterial agents. Microbial resistance remains a global concern, necessitating the development of effective and secure antimicrobial drugs. Researchers have explored furan-based compounds for their antibacterial activity against both gram-positive and gram-negative bacteria . The compound may exhibit similar properties, making it a valuable target for further investigation.
Anticancer Potential
Furan-containing compounds have demonstrated diverse therapeutic advantages, including anticancer properties. While specific studies on this particular compound are limited, its furan moiety suggests potential antitumor effects. Researchers could explore its impact on cancer cell lines and evaluate its efficacy in inhibiting tumor growth .
Anti-Inflammatory and Antioxidant Effects
Pyrazoles, a class of nitrogen-containing heterocycles, play a crucial role in medicinal chemistry. Furan-based pyrazoles have been investigated for their anti-inflammatory and antioxidant activities. Although direct evidence for our compound is scarce, its structural similarity to pyrazoles warrants exploration in these areas .
Other Therapeutic Applications
Furan derivatives have been studied for various pharmacological effects, such as muscle relaxation, anti-ulcer activity, and anti-anxiety properties. While specific data on our compound are lacking, its furan scaffold suggests potential in these therapeutic realms .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-20(17,18)13-4-5-15-6-7-16-12(15)9-10(14-16)11-3-2-8-19-11/h2-3,6-9,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLNAPLQMXZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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